3-Methoxy-5-methylbenzoic acid
Overview
Description
3-Methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzoic acid core. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction and hydrolysis . Another method includes the oxidation of 3-chloro-o-xylene using acetic acid and a cobalt-manganese-bromine catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in THF-methanol.
Substitution: Nitrating agents (e.g., HNO3) and acylating agents (e.g., acetyl chloride) in the presence of catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitrobenzoic acids and acylated benzoic acids.
Scientific Research Applications
3-Methoxy-5-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s aromatic ring undergoes electrophilic attack, leading to the formation of carboxylic acids . In reduction reactions, the carboxylic acid group is reduced to a primary alcohol through the transfer of hydride ions from sodium borohydride .
Comparison with Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the methyl group at the 5-position.
2-Methoxy-3-methylbenzoic acid: Similar structure but with different positioning of the methoxy and methyl groups.
Uniqueness: 3-Methoxy-5-methylbenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications in organic synthesis. The presence of both methoxy and methyl groups on the benzoic acid core provides distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
3-methoxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKWQVSCATDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306370 | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-34-3 | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62089-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062089343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62089-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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